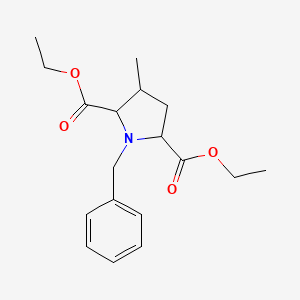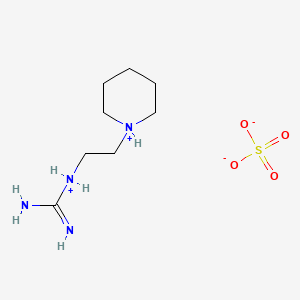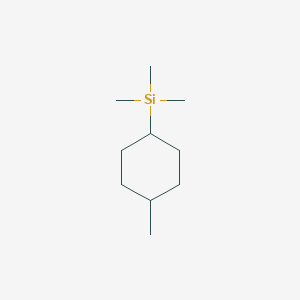
Trimethyl(4-methylcyclohexyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(4-methylcyclohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 4-methylcyclohexyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methylcyclohexyl)silane typically involves the hydrosilylation of 4-methylcyclohexene with trimethylsilane. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds with high regioselectivity, yielding the desired product in good yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(4-methylcyclohexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as triethylsilane, are often used in reduction reactions.
Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silane by-products.
Substitution: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(4-methylcyclohexyl)silane finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is explored for its potential in modifying biomolecules and enhancing their stability.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Trimethyl(4-methylcyclohexyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms makes it a valuable reagent in organic transformations. The compound can act as a hydride donor, facilitating reduction reactions, or as a radical initiator in polymerization processes.
Comparación Con Compuestos Similares
Trimethylsilane: Similar in structure but lacks the cyclohexyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Features a phenyl group in place of the cyclohexyl group.
Uniqueness: Trimethyl(4-methylcyclohexyl)silane is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials.
Propiedades
Número CAS |
103859-33-2 |
|---|---|
Fórmula molecular |
C10H22Si |
Peso molecular |
170.37 g/mol |
Nombre IUPAC |
trimethyl-(4-methylcyclohexyl)silane |
InChI |
InChI=1S/C10H22Si/c1-9-5-7-10(8-6-9)11(2,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
CNUSZXBZUWJKDC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)

![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

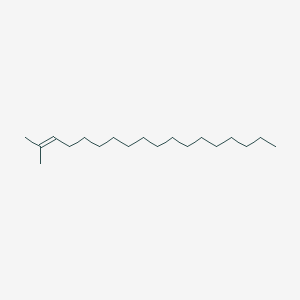
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
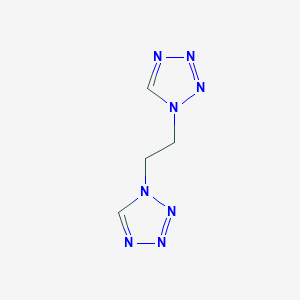
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
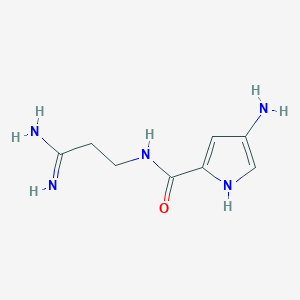
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
